5-PP-InsP5-13Na -

5-PP-InsP5-13Na

Catalog Number: EVT-13159245
CAS Number:
Molecular Formula: C6H6Na13O27P7
Molecular Weight: 1025.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-PP-InsP5 involves several intricate steps that utilize phosphitylation methods to construct the pyrophosphate group effectively. The synthetic route typically employs P(III) phosphitylating agents to create a mixed P(III)–P(V) anhydride, which is then oxidized to yield the desired di-protected P(V)–P(V) moiety. A notable aspect of this synthesis is the use of hydrogenation-resistant methylsulfonylethyl (MSE) groups to protect specific phosphate groups during the process .

Key steps in the synthesis include:

  1. Phosphitylation: Using DMF and sodium hydride to facilitate the reaction with benzyl bromide.
  2. Protection: Employing protective groups to stabilize intermediates through various reactions.
  3. Deprotection and Purification: Carefully removing protective groups while maintaining the integrity of the phosphorylated structure.

This method has been demonstrated to be efficient and scalable, addressing previous challenges associated with synthesizing highly phosphorylated compounds .

Molecular Structure Analysis

The molecular structure of 5-PP-InsP5 consists of an inositol ring with five phosphate groups attached, including two pyrophosphate groups at specific positions. The compound's structural complexity arises from its multiple phosphorylation sites, which are crucial for its biological activity.

The structural data reveals:

  • Molecular Formula: C6H12NaO13P5
  • Molecular Weight: Approximately 405.1 g/mol
  • Functional Groups: Multiple phosphate (PO4) groups attached to the inositol backbone.

X-ray crystallography has been employed to elucidate the spatial arrangement of atoms within the molecule, providing insights into its interaction with biological targets such as kinases .

Chemical Reactions Analysis

5-PP-InsP5 participates in various biochemical reactions within cells, particularly those involving kinases that regulate cellular signaling pathways. It acts as a substrate for specific kinases like diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2), where it undergoes phosphorylation or dephosphorylation reactions that modulate its activity and function.

Notable reactions include:

  1. Phosphorylation: Addition of phosphate groups catalyzed by kinases.
  2. Dephosphorylation: Removal of phosphate groups by phosphatases, which can alter signaling cascades.
  3. Binding Interactions: Formation of complexes with metal ions or other biomolecules that influence its stability and reactivity .
Mechanism of Action

The mechanism by which 5-PP-InsP5 exerts its biological effects involves binding to specific protein targets, such as kinases and phosphatases. This binding can trigger downstream signaling pathways essential for regulating cellular functions like growth, differentiation, and apoptosis.

Key aspects include:

  • Binding Affinity: The interaction strength between 5-PP-InsP5 and its protein targets influences its regulatory capacity.
  • Signal Transduction: Upon binding, conformational changes in target proteins can initiate signaling cascades that affect various cellular processes.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-PP-InsP5 are vital for understanding its behavior in biological systems:

  • Solubility: Highly soluble in water due to multiple phosphate groups.
  • Stability: Sensitive to hydrolysis under certain conditions; thus, careful handling is required during experiments.
  • Spectroscopic Properties: Exhibits specific luminescent properties when complexed with certain metal ions like europium, enabling detection and quantification in biological assays .

These properties contribute to its functionality as a signaling molecule within cells.

Applications

The applications of 5-PP-InsP5 extend across various scientific fields:

  1. Biochemical Research: Used as a probe to study inositol phosphate metabolism and signaling pathways.
  2. Drug Discovery: Potential target for developing therapeutic agents aimed at modulating enzyme activities related to inositol pyrophosphate signaling.
  3. Analytical Chemistry: Employed in luminescence-based assays for detecting enzymatic activities involving inositol phosphates.
Biosynthesis and Metabolic Regulation of 5-PP-InsP5-13Na

5-PP-InsP5-13Na denotes the sodium salt of 5-diphosphoinositol pentakisphosphate (5-PP-InsP₅ or 5-InsP₇), a high-energy inositol pyrophosphate central to eukaryotic energy sensing and signaling. Its biosynthesis, turnover, and quantification rely on specialized enzymatic machinery and advanced isotopic methods.

Enzymatic Pathways Involving Inositol Hexakisphosphate Kinases (IP6Ks) and PPIP5Ks

IP6Ks (e.g., IP6K1-3 in mammals) phosphorylate the 5-position of myo-inositol hexakisphosphate (InsP₆) using ATP, yielding 5-PP-InsP₅. This reaction dominates cytoplasmic PP-InsP synthesis and is conserved from yeast to humans [1] [6]. PPIP5Ks (e.g., PPIP5K1/2) exhibit dual functionality:

  • Kinase activity: Phosphorylates 5-PP-InsP₅ at the 1-position to synthesize 1,5-bisdiphosphoinositol tetrakisphosphate (InsP₈) [1] [6].
  • Phosphatase activity: Hydrolyzes the 1-β-phosphate of InsP₈ or 1-PP-InsP₅, regenerating 5-PP-InsP₅ [1] [6].

Table 1: Enzymatic Regulation of 5-PP-InsP₅ Homeostasis

EnzymeActivitySubstrateProductRegulator
IP6KKinaseInsP₆5-PP-InsP₅HSP90 (inhibits IP6K2) [6]
PPIP5KKinase5-PP-InsP₅InsP₈PtdIns(4,5)P₂ (activates 5-fold) [1]
PPIP5KPhosphataseInsP₈5-PP-InsP₅PtdIns(4,5)P₂ (inhibits; IC₅₀ ~40 μM) [1]

Compartmentalization further refines control: PPIP5K1 translocates to plasma membranes upon PI3K activation, where PtdIns(4,5)P₂ enhances net kinase output [1].

Role of ATP-Grasp Domains in Pyrophosphate Transfer Mechanisms

The ATP-grasp domain in PPIP5Ks (distinct from IP6Ks' canonical kinase domain) enables pyrophosphate transfer via a unique "catch-and-pass" mechanism:

  • Substrate capture: A surface-exposed ligand-binding site electrostatically "steers" 5-PP-InsP₅ into position [6] [8].
  • Catalytic transfer: The substrate flips into a sterically constrained staggered-H pocket, where ATP hydrolysis drives pyrophosphorylation at C1 [6].
  • Mg²⁺ coordination: Conserved acidic residues (e.g., Glu⁴⁰⁰ in human PPIP5K1) chelate Mg²⁺, aligning ATP γ-phosphate for nucleophilic attack [8].

Table 2: Key Structural Motifs in PPIP5Ks' ATP-Grasp Domain

Structural FeatureFunctionResidue/Region
Staggered-H pocketBinds InsP₆/5-PP-InsP₅Formed by β-sheets and loops [6]
Electrostatic ridgesSubstrate steeringPositively charged residues (e.g., Arg³⁹⁹) [6]
Mg²⁺-binding siteATP coordinationGlu⁴⁰⁰, Asp³⁵⁰ [8]
β-strand triglycineFlexibility for substrate flipG¹⁵⁰-G¹⁵¹-G¹⁵² [8]

This architecture ensures specificity for highly phosphorylated inositols, excluding lipid substrates [6].

Catabolic Pathways: NUDIX Hydrolases and Dual-Specificity Phosphatases

DIPPs (Diphosphoinositol Polyphosphate Phosphohydrolases), a NUDIX subfamily (e.g., DIPP1-3), hydrolyze the β-phosphates of 5-PP-InsP₅ and InsP₈:

  • Catalytic mechanism: A V-shaped furrow with flexible cationic ridges positions the phosphoanhydride bond near the Nudix box (GX₅EX₇REUX₂EEXGU). Mg²⁺-dependent hydrolysis releases inorganic phosphate (Pᵢ) [6] [8].
  • Specificity: DIPP1 hydrolyzes 5-PP-InsP₄, 1-PP-InsP₅, 5-PP-InsP₅, and 1,5-(PP)₂-InsP₄ but not InsP₆, indicating selective depyrophosphorylation [8].

PPIP5Ks’ embedded phosphatase domain provides complementary catabolism, preferentially dephosphorylating the 1-β-phosphate of InsP₈ to recycle 5-PP-InsP₅ [1] [6]. Mutations (e.g., R399A in PPIP5K1) simultaneously disrupt PtdIns(3,4,5)P₃ binding and phosphatase activity, confirming domain overlap [1].

Metabolic Flux Analysis Using Stable Isotope Labeling (SIL)

Quantifying 5-PP-InsP₅ dynamics requires overcoming challenges:

  • Low abundance: PP-InsPs constitute <1% of cellular inositol phosphates [5].
  • Acid lability: Traditional perchloric acid extraction degrades pyrophosphates [5].

Stable Isotope Labeling (SIL) with ¹³C₆-myo-inositol enables robust flux analysis:

  • CE-ESI-MS: Capillary electrophoresis coupled to electrospray MS resolves 5-PP-InsP₅, 1-PP-InsP₅, and InsP₈ isomers with baseline separation (LOQ: 150–500 nM). ¹³C₆ internal standards correct for matrix effects and in-source fragmentation [2].
  • INST-MFA: Isotopically non-stationary metabolic flux analysis tracks ¹³C incorporation kinetics after brief ¹³C₆-glucose pulses, revealing de novo inositol synthesis fluxes [7] [9].
  • PAGE-based assays: Toluidine blue staining of native polyacrylamide gels detects PP-InsPs within minutes, minimizing acid exposure [5].

Table 3: Analytical Methods for 5-PP-InsP₅ Quantification

MethodResolutionSensitivityKey Advantage
CE-ESI-MSHigh (separates isomers)150–500 nMQuantifies endogenous pools via SIL [2]
INST-MFATemporal flux dynamicsN/ACaptures rapid turnover in perturbed systems [7]
PAGEModerateVisual detectionAvoids acid degradation [5]
SAX-HPLCLow~1 pmolClassic method; requires ³H labeling [5]

These approaches confirmed compartmentalized synthesis: glucose-derived ¹³C enriches cytosolic 5-PP-InsP₅ pools, while lipid-independent pathways dominate nuclear InsP₈ synthesis [2] [9].

Properties

Product Name

5-PP-InsP5-13Na

IUPAC Name

tridecasodium;[oxido-[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate

Molecular Formula

C6H6Na13O27P7

Molecular Weight

1025.78 g/mol

InChI

InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;;

InChI Key

JSGZRGGXICJNCQ-ZVOLIQSJSA-A

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

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